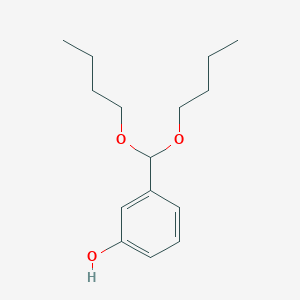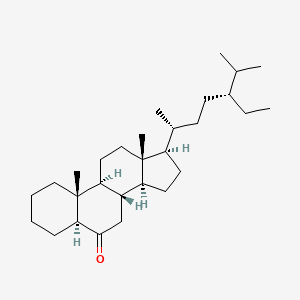
5alpha-Stigmastan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Stigmastan-6-one: This compound is characterized by its molecular formula C29H48O2 and a molecular weight of 428.6902 g/mol . It is a derivative of stigmastane, which is a type of phytosterol commonly found in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-6-one typically involves the oxidation of stigmastane derivatives. One common method is the oxidation of stigmastane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the 6-one derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and subsequent chemical modification of phytosterols from plant sources. The root of Astragalus hoantchy is one such source . The extracted phytosterols are then subjected to chemical reactions, including oxidation, to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5alpha-Stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to form alcohol derivatives.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted stigmastane derivatives.
Applications De Recherche Scientifique
Chemistry: 5alpha-Stigmastan-6-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antifeedant activities . It has shown activity against certain pests, making it a candidate for developing natural insecticides.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory effects . It is also explored for its role in modulating biological pathways related to inflammation and immune response.
Industry: In the industrial sector, this compound is used as a reference standard in analytical chemistry. It is also employed in the development of fine chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of 5alpha-Stigmastan-6-one involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting membrane integrity and inhibiting specific enzymes involved in inflammatory pathways . The compound’s structure allows it to interact with lipid bilayers, leading to changes in membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: 5alpha-Stigmastan-6-one is unique due to its specific oxidation state and functional groups. While stigmasterol and beta-sitosterol are also phytosterols, they differ in their oxidation levels and biological activities. Stigmasterol and beta-sitosterol are primarily known for their cholesterol-lowering effects, whereas this compound is studied for its anti-inflammatory and antifeedant properties .
Propriétés
Numéro CAS |
101064-58-8 |
|---|---|
Formule moléculaire |
C29H50O |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
Clé InChI |
WSFPFPXLMYCOBT-PSTOXXEMSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
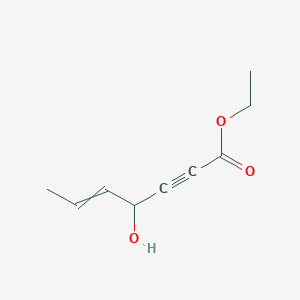

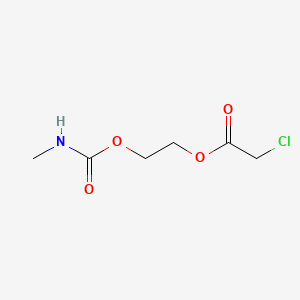
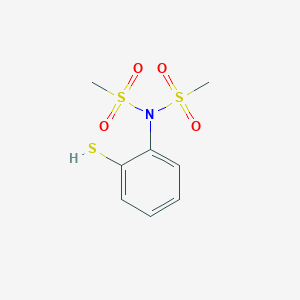
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
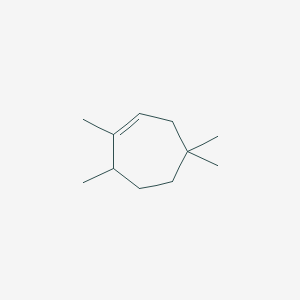
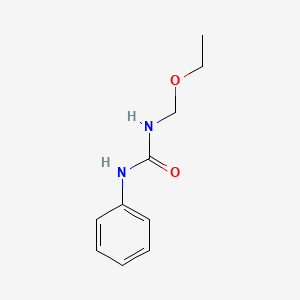
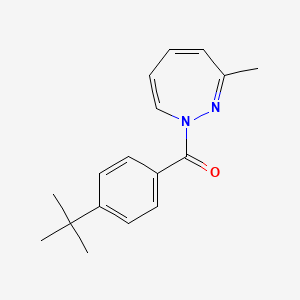
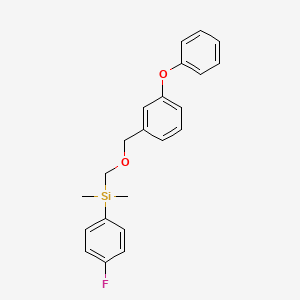
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
